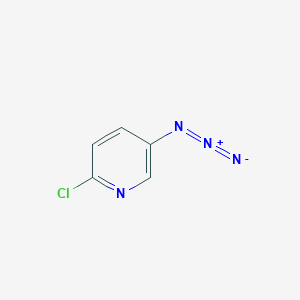

5-Azido-2-chloropyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is of paramount importance in the life sciences and material sciences. Nitrogen-containing heterocycles, in particular, are ubiquitous in nature and form the basis of many pharmaceuticals. nih.govresearchgate.net Pyridine (B92270), a six-membered aromatic heterocycle structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, is a key player in this field. nih.gov The presence of the nitrogen atom imparts distinct properties to the pyridine ring, including altered reactivity and solubility, making its derivatives, such as 5-Azido-2-chloropyridine, valuable synthons in organic chemistry. nih.govresearchgate.net

Significance of Pyridine-Based Chemical Scaffolds

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comrsc.org This versatility has led to the incorporation of pyridine moieties into a vast array of FDA-approved drugs. rsc.org The pyridine ring can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability. rsc.orgresearchgate.net Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a crucial component in the design of new therapeutic agents. nih.govrsc.org The development of compounds based on the pyridine scaffold continues to be a major focus in the quest for new treatments for a wide range of diseases. rsc.orgresearchgate.netnih.gov

Importance of Azido (B1232118) and Halo Functionalities in Organic Synthesis

The presence of both an azido (-N₃) and a chloro (-Cl) group on the pyridine ring of this compound provides a dual-handle for chemical modification. The azido group is a highly versatile functional group in organic synthesis. researchgate.netandrews.edu It is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.org Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient formation of stable triazole rings, which are themselves important pharmacophores. organic-chemistry.orgnih.gov The azido group can also be reduced to an amine, providing another pathway for further functionalization. smolecule.com

The chlorine atom, a halogen, serves as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents at the 2-position of the pyridine ring. smolecule.com Halogenated pyridines are also key precursors in various cross-coupling reactions, which are fundamental transformations for the construction of complex organic molecules. acs.org The combination of these two functionalities in a single molecule makes this compound a powerful and versatile tool for synthetic chemists.

Current Research Landscape and Emerging Directions for this compound

Current research involving this compound is focused on harnessing its unique reactivity to construct novel and complex molecular architectures. Its application as a building block in the synthesis of pharmaceutical intermediates and functional materials is a primary area of investigation. smolecule.com The ability to sequentially or concurrently react the azido and chloro groups allows for the creation of diverse molecular libraries for drug discovery and other applications.

Emerging directions include the development of more efficient and selective methods for the functionalization of the pyridine ring. This includes exploring its use in multicomponent reactions and tandem catalytic cycles. Furthermore, the synthesis of novel halogenated azidopyridines is expanding the toolbox for click chemistry and bioconjugation. acs.org The exploration of the biological activity of compounds derived from this compound is another active area of research, with the potential to uncover new therapeutic leads.

Data on this compound

| Property | Value |

| Chemical Formula | C₅H₃ClN₄ |

| Molecular Weight | 154.56 g/mol |

| CAS Number | 41288-92-0 |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

| Solubility | Not specified in available results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-azido-2-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCOCNNDMTVMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313384 | |

| Record name | 5-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41288-92-0 | |

| Record name | 5-Azido-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41288-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Azido 2 Chloropyridine

Reactivity of the Azido (B1232118) Moiety

The reactivity of 5-Azido-2-chloropyridine is largely dictated by the energetic and versatile azido (–N₃) functional group. This moiety serves as a linchpin for a variety of chemical transformations, most notably 1,3-dipolar cycloadditions and reductions to the corresponding amine.

1,3-Dipolar Cycloaddition Reactions

The azide (B81097) group is a classic 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles. thieme-connect.de These reactions are fundamental in click chemistry, providing efficient and specific covalent linkages. organic-chemistry.orgnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgnih.gov This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The process is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). beilstein-journals.orgnih.gov The use of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from oxidative damage. nih.govnih.gov

The reaction is tolerant of a wide range of functional groups and is often performed in aqueous solvent mixtures. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring. nih.gov This robust reaction has been widely applied in various fields, including medicinal chemistry and materials science, for the synthesis of complex molecular architectures. nih.govresearchgate.net

Table 1: Representative Conditions for CuAAC Reactions This table is for illustrative purposes. Specific conditions may vary based on the substrates.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuSO₄/Sodium Ascorbate or Cu(I) source | beilstein-journals.org |

| Ligand | THPTA (optional but recommended for bioconjugation) | nih.gov |

| Solvent | Water/t-BuOH, DMF, DMSO, Toluene | beilstein-journals.orgresearchgate.net |

| Temperature | Room Temperature | nih.gov |

| Outcome | High yield, 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Loading | Catalyst loading can be as low as 50 ppm | beilstein-journals.orgcsic.es |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. thieme-connect.denih.gov This reaction leverages the high ring strain of cyclooctynes, the smallest stable cycloalkynes, to accelerate the 1,3-dipolar cycloaddition with azides without the need for a metal catalyst. thieme-connect.desigmaaldrich.com The reaction proceeds readily under physiological conditions. nih.gov

Various cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN), have been engineered to fine-tune reactivity and stability. nih.govfiu.edu For instance, the introduction of electron-withdrawing fluorine atoms to the cyclooctyne ring can dramatically increase the reaction rate. nih.gov The reaction kinetics are also influenced by the electronic properties of the azide; electron-deficient aryl azides, like those with tetra-fluoro substitution, can exhibit significantly enhanced reaction rates. thieme-connect.denih.gov The SPAAC reaction is biorthogonal and forms a stable 1,2,3-triazole linkage, making it an invaluable tool for live-cell imaging and bioconjugation. nih.govbaseclick.eu

Table 2: Comparison of SPAAC Cyclooctyne Reactants

| Cyclooctyne Derivative | Key Feature | Reaction Time | Reference |

|---|---|---|---|

| Dibenzocyclooctynol (DIBO) | Exceptionally fast reaction rates | < 5 minutes | nih.govfiu.edu |

| Bicyclo[6.1.0]non-4-yne (BCN) | High reactivity due to strain | Fast | nih.gov |

Beyond alkynes, the azido group of this compound can undergo 1,3-dipolar cycloadditions with other activated double bonds, known as dipolarophiles. Strained alkenes, such as norbornene, are particularly effective in these reactions. nih.gov The inherent ring strain in norbornene lowers the activation energy for the cycloaddition, allowing the reaction to proceed, often at room temperature. nih.gov

The initial product of the cycloaddition between an azide and norbornene is a five-membered triazoline ring. nih.gov This triazoline linkage can be unstable and may undergo subsequent reactions, such as the elimination of dinitrogen (N₂) to form an aziridine. nih.gov This reactivity opens pathways to novel polymeric materials and functionalized heterocyclic compounds. nih.govscholaris.ca The use of norbornene derivatives in palladium-catalyzed domino reactions further highlights the synthetic utility of these strained systems. scholaris.ca

Reduction Pathways of the Azido Group

The azido group is readily reduced to a primary amine, a crucial transformation in organic synthesis. This conversion provides access to amino-substituted pyridines, which are important building blocks in pharmaceuticals and materials.

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. wikipedia.org The reaction involves two main steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.orgjk-sci.com In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com

The reaction is generally high-yielding and chemoselective, tolerating a wide variety of other functional groups. commonorganicchemistry.comalfa-chemistry.com The reaction mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.org The electronic properties of the azide can influence the reaction rate, with electron-deficient azides often reacting more rapidly. nih.gov This principle has been used to achieve regioselective reductions in molecules containing multiple azide groups. nih.gov The Staudinger ligation, a modification of this reaction, is a key bioconjugation method. wikipedia.org

Table 3: Key Steps of the Staudinger Reaction

| Step | Reactants | Intermediate/Product | Byproduct | Reference |

|---|---|---|---|---|

| 1 | This compound + Triphenylphosphine | Iminophosphorane | N₂ | wikipedia.orgjk-sci.com |

| 2 | Iminophosphorane + Water | 5-Amino-2-chloropyridine (B41692) | Triphenylphosphine oxide | wikipedia.orgcommonorganicchemistry.com |

Hydrogenolysis and Other Reductive Transformations

The azido group at the C-5 position of this compound is readily reduced to the corresponding primary amine, 5-amino-2-chloropyridine. This transformation is a cornerstone in the functionalization of this scaffold, as the resulting amino group can be further modified. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity.

One effective method for the reduction of aryl azides is the use of iron(III) chloride and sodium iodide (FeCl₃/NaI) in acetonitrile (B52724). researchgate.net This system provides an efficient and mild conversion of azides to their corresponding amines. researchgate.net While not specifically detailed for this compound, this method is generally applicable to a range of aryl azides. researchgate.net

Another powerful and mild method for reducing azides to amines is the Staudinger reduction. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. wikipedia.org The Staudinger reduction is known for its high chemoselectivity, tolerating many other functional groups, which would allow the chloro substituent to remain intact for subsequent reactions. organic-chemistry.org

Catalytic hydrogenation is another common method for reducing azides. However, in the case of this compound, care must be taken to avoid the simultaneous hydrogenolysis of the C-Cl bond. Selection of an appropriate catalyst and reaction conditions is crucial to achieve selective reduction of the azido group.

Table 1: Selected Reductive Transformations of Aryl Azides

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Aryl Azide | FeCl₃/NaI, Acetonitrile | Aryl Amine | High | researchgate.net |

| Aryl Azide | 1. PPh₃2. H₂O | Aryl Amine | High | wikipedia.orgorganic-chemistry.org |

Nitrogen Extrusion Processes and Nitrene Generation

The azido group of this compound can undergo nitrogen extrusion upon thermolysis or photolysis to generate a highly reactive nitrene intermediate (5-nitreno-2-chloropyridine). researchgate.net These nitrenes are electron-deficient species that can exist in either a singlet or triplet spin state, leading to different reaction pathways. nih.gov

Thermal decomposition of azidopyridines typically involves the initial loss of a nitrogen molecule to form the nitrene. researchgate.net Subsequent intermolecular reactions of the generated nitrene can lead to the formation of complex polymeric materials. researchgate.net

Photolysis offers a more controlled method for nitrene generation. Studies on related azidopyridines have shown that irradiation can lead to the formation of high-spin intermediates, including triplet mononitrenes and quintet dinitrenes (in the case of polyazides). semanticscholar.orgnsf.gov The photochemistry of 5-azido-2-aminopyridine derivatives has been studied in detail, revealing that photoexcitation leads to the formation of a singlet nitrene, which can then undergo intersystem crossing (ISC) to the triplet state or be protonated to a nitrenium ion. nih.gov The unreactive triplet nitrene can even undergo reverse ISC back to the reactive singlet state. nih.gov The specific photochemistry of this compound would likely follow similar principles, with the electron-withdrawing chloro group influencing the properties of the resulting nitrene.

The generated nitrene can undergo various reactions, including C-H insertion and cycloaddition reactions. For instance, thermolysis of 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) in the presence of cyclohexane (B81311) yields the C-H insertion product, 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine. rsc.org

Table 2: Products from Nitrene Generation of Azidopyridines

| Azidopyridine Derivative | Condition | Reactive Intermediate | Subsequent Reaction | Product Example | Reference |

| 4-Azido-2,3,5,6-tetrafluoropyridine | Thermolysis in cyclohexane | Tetrafluoropyridylnitrene | C-H Insertion | 4-(Cyclohexylamino)-2,3,5,6-tetrafluoropyridine | rsc.org |

| 5-Azido-2-aminopyridine derivative | Photolysis | Singlet/Triplet Nitrene | Protonation | Nitrenium Ion | nih.gov |

| 2,4,6-Triazido-3-chloro-5-fluoropyridine | Photolysis in Argon matrix (5 K) | Triplet mononitrenes, Quintet dinitrene | - | - | semanticscholar.org |

Aza-Wittig Reactions

The azido group of this compound can serve as a precursor for the Aza-Wittig reaction. wikipedia.org This reaction involves the in situ formation of an iminophosphorane (an aza-ylide) through the Staudinger reaction of the azide with a phosphine (e.g., triphenylphosphine). chemistry-reaction.comwikipedia.orgbeilstein-journals.org This iminophosphorane then reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine, with the elimination of triphenylphosphine oxide. wikipedia.org

Reactivity of the Chloro Substituent

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to displacement by nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at the C-2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen atom. youtube.comacs.org This allows for the displacement of the chloride by a variety of nucleophiles. researchgate.netnih.gov

Reactions with amine nucleophiles are common, leading to the formation of 2-aminopyridine (B139424) derivatives. thieme-connect.com These reactions can be performed under thermal conditions, sometimes requiring high temperatures, or facilitated by flow reactors which can significantly shorten reaction times and improve yields. researchgate.netthieme-connect.com For instance, uncatalyzed amination of 2-chloropyridines with secondary amines has been achieved in good to excellent yields using a continuous-flow reactor at high temperatures (200-300 °C). researchgate.netthieme-connect.com The presence of the electron-withdrawing azido group at the 5-position is expected to further facilitate this SNAr reaction.

Other nucleophiles, such as bisulfide (HS⁻), can also displace the chloro group, providing access to sulfur-containing pyridine derivatives. acs.org The reactivity in SNAr reactions is influenced by both the substituents on the pyridine ring and the nature of the nucleophile. acs.orgnih.govwuxiapptec.com

Table 3: Examples of SNAr Reactions on 2-Chloropyridines

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2-Chloropyridine (B119429) | Secondary Amines | NMP, Flow Reactor (200-300 °C) | 2-Aminopyridine derivative | Good to Excellent | researchgate.netthieme-connect.com |

| 2-Chloropyridine | Piperidine | DMSO, Sealed Tube, 100 °C, 2 days | 2-Piperidinylpyridine | 88% | thieme-connect.com |

| 2-Chloro-5-nitropyridine | Various Amines | KF, Water | 2-Amino-5-nitropyridine derivative | Good | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C-2 position also serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. uwindsor.camit.edu

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting the chloropyridine with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. thieme-connect.comresearchgate.net 2-Chloropyridines are known to be suitable substrates for Suzuki reactions, often providing excellent yields of the corresponding 2-arylpyridines. thieme-connect.com Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective for this transformation. thieme-connect.com

The Heck reaction is another important palladium-catalyzed process that couples the chloropyridine with an alkene to form a new C-C bond, typically with high trans selectivity. organic-chemistry.orgnih.govmasterorganicchemistry.com This reaction involves an oxidative addition of the chloropyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. fu-berlin.de

Negishi coupling , which utilizes organozinc reagents, is also an efficient method for the cross-coupling of 2-chloropyridines. organic-chemistry.org Furthermore, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to form C-N bonds, providing an alternative to classical SNAr for the synthesis of aminopyridines. mit.eduresearchgate.net These cross-coupling reactions are generally tolerant of a wide range of functional groups, making it feasible to perform them in the presence of the azido group on this compound. uwindsor.ca

Table 4: Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Arylpyridine | thieme-connect.com |

| Negishi | Organozinc pyridyl reagent | Pd(PPh₃)₄ | 2,2'-Bipyridine | organic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂, Base | 2-Vinylpyridine | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | Pd/Bis(phosphine) catalyst, Base | 2-Aminopyridine | mit.edu |

Orthogonal and Synergistic Reactivity of Dual Functionalities

The presence of two distinct reactive sites, the azido group and the chloro substituent, on the same pyridine core allows for orthogonal and synergistic synthetic strategies. Orthogonal reactivity refers to the selective transformation of one functional group while leaving the other untouched, enabling sequential modifications.

For example, the mild conditions of the Staudinger reduction or the Aza-Wittig reaction of the azido group would not affect the chloro substituent. wikipedia.orgwikipedia.org This allows for modification of the C-5 position first, followed by a subsequent SNAr or palladium-catalyzed cross-coupling reaction at the C-2 position. Conversely, a palladium-catalyzed Suzuki coupling can be performed on the chloro group while preserving the azide for subsequent "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or reduction to an amine. smolecule.comthieme-connect.com

A synergistic approach might involve a one-pot reaction where both functionalities react in a controlled manner. For instance, after an initial SNAr reaction at the C-2 position with a nucleophile containing a suitable functional group, an intramolecular reaction involving the azido group (e.g., an intramolecular Aza-Wittig or nitrene insertion) could be triggered to construct complex fused heterocyclic systems. The ability to leverage the independent yet complementary reactivity of the azido and chloro groups makes this compound a valuable and versatile platform for the synthesis of diverse and complex pyridine-based molecules. researchgate.net

Influence of Substituent Positions on Pyridine Ring Reactivity

The reactivity of the pyridine ring is profoundly influenced by the nature and position of its substituents. The inherent electronic properties of the pyridine nucleus, characterized by an electron-deficient state due to the electronegative nitrogen atom, are further modulated by the electronic effects (both inductive and resonance) of attached functional groups. This section explores how the specific placement of substituents, such as the chloro and azido groups in this compound, dictates the ring's chemical behavior, particularly in substitution reactions.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density at the carbon atoms, especially at the ortho (C2, C6) and para (C4) positions. uoanbar.edu.iqquora.com This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh reaction conditions. uoanbar.edu.iqmsu.edu Conversely, this electron deficiency renders the C2, C4, and C6 positions highly susceptible to nucleophilic attack. uoanbar.edu.iqmsu.edustackexchange.com The stability of the anionic intermediate (a Meisenheimer-like complex) formed during nucleophilic aromatic substitution (SNAr) is a key determinant of reactivity. stackexchange.comwikipedia.org When attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge is favorably placed on the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction. msu.edustackexchange.com Attack at the C3 or C5 positions does not allow for such stabilization, making substitution at these sites significantly less favorable. quora.commsu.edu

In this compound, the ring is substituted with two electron-withdrawing groups. The chlorine atom at the C2 position further enhances the electrophilicity of this carbon, making it a prime site for nucleophilic substitution. msu.edu The reactivity of halopyridines in SNAr reactions is well-documented, with 2- and 4-halopyridines being readily substituted by nucleophiles. uoanbar.edu.iqmsu.edu For instance, the reaction of 2-chloropyridine with methoxide (B1231860) is significantly faster than that of 3-chloropyridine, illustrating the importance of substituent position. uoanbar.edu.iq While the 2-position is electronically favored for attack, some studies have shown 4-chloropyridine (B1293800) to be even more reactive than 2-chloropyridine, which can be explained by examining the stability of the transition state complexes. uoanbar.edu.iq

The azido group (–N₃) at the C5 position also influences the ring's reactivity. The electronic effect of the azido group is complex; it is known to be electron-withdrawing, which would further deactivate the ring towards electrophiles but potentially modulate the reactivity towards nucleophiles. Research on the synthesis of azidopyridines from polychlorinated precursors demonstrates the directing influence of existing substituents. For example, the reaction of 2- and 4-arylaminotrichloro-5-cyanopyridines with sodium azide results in the specific replacement of chlorine atoms at the 6- or 2,6-positions, respectively, highlighting a complex interplay of activating and directing effects from multiple substituents. researchgate.net

The combined influence of substituents is critical. Studies on pincer-type molecules with substituted pyridine cores show a clear correlation between the electronic nature of the substituent at the 4-position and the properties of the resulting metal complex. nih.gov Electron-withdrawing groups, such as nitro (–NO₂), were found to decrease the electron density on the pyridine nitrogen, making metalation more challenging. nih.gov Conversely, electron-donating groups increase the electron density around the metal center. nih.gov This principle can be quantified using Hammett substituent constants (σ), which measure a substituent's electron-donating or electron-withdrawing character. sciepub.comrsc.org These parameters often correlate well with reaction rates and equilibrium constants in substituted aromatic systems. sciepub.comaip.org

The following table, based on data from studies on substituted pyridine systems, illustrates how the electronic properties of a substituent at a specific position can be correlated with a measurable outcome, in this case, the catalytic yield in a coupling reaction. This serves as a model to understand how the electronic character of the chloro and azido groups in this compound would similarly govern its reactivity profile.

| Substituent (at C4-position) | Hammett Parameter (σₚ) | Relative Catalytic Yield (%) | Electronic Effect |

|---|---|---|---|

| -NO₂ | 0.81 | 58 | Strongly Electron-Withdrawing |

| -Cl | 0.24 | 45 | Electron-Withdrawing |

| -H | 0.00 | 38 | Neutral (Reference) |

| -OH | -0.38 | 32 | Electron-Donating |

This table presents illustrative data adapted from studies on substituted pyridines to demonstrate the principle of substituent effects on reactivity. The data shows a trend where stronger electron-withdrawing groups (higher σₚ) correlate with higher catalytic yields in the specific reaction studied. Data adapted from studies on iron(III) pyridinophane complexes. msu.edu

Applications of 5 Azido 2 Chloropyridine in Diversified Organic Synthesis

Role as a Versatile Building Block in Chemical Synthesis

5-Azido-2-chloropyridine serves as a foundational building block in synthetic organic chemistry, primarily due to the orthogonal reactivity of its chloro and azido (B1232118) moieties. smolecule.com The chlorine atom, positioned on an electron-deficient pyridine (B92270) ring, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com Simultaneously, the azido group is a high-energy functionality that can participate in a range of transformations, most notably cycloaddition reactions and reductions to form amines. smolecule.comrsc.org

This dual functionality enables chemists to construct complex molecules through stepwise or one-pot procedures. The azido group is particularly notable for its ability to engage in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of triazole rings under mild conditions. smolecule.com Furthermore, the azide (B81097) can be reduced to an amino group, which can then undergo further derivatization. smolecule.com This versatility makes this compound a key intermediate in the synthesis of pharmaceuticals, functional materials, and complex heterocyclic systems. smolecule.comresearchgate.net

The reactivity of the azido group in substituted pyridines has been shown to be influenced by the other substituents on the ring. For instance, studies on related azidopyridines have demonstrated their participation in Staudinger reactions with triphenylphosphine (B44618) and 1,3-dipolar cycloaddition reactions with various dipolarophiles like norbornene and alkynes. rsc.orgresearchgate.net This predictable reactivity further cements the role of azidopyridines as reliable building blocks in constructing intricate molecular frameworks.

Contribution to the Synthesis of Novel Heterocyclic Systems

The unique reactivity of this compound is a powerful tool for the construction of novel heterocyclic systems, which are central scaffolds in many biologically active compounds and functional materials.

The 1,2,3-triazole ring is a crucial heterocyclic motif in medicinal chemistry and materials science, known for its diverse biological activities and ability to act as a stable linker. mdpi.comnih.gov The azido group of this compound provides a direct route to this scaffold through cycloaddition reactions. The most prominent method is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne. jst.go.jp

This reaction's utility has been significantly enhanced by the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scielo.br This catalyzed version proceeds with high efficiency and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. mdpi.comscielo.br The reaction of this compound with various terminal alkynes in the presence of a copper catalyst can generate a library of 2-chloro-5-(1H-1,2,3-triazol-1-yl)pyridine derivatives.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Azido-2-phenylselanyl-pyridine | Phenyl acetylene | Cu(OAc)₂·H₂O, Sodium Ascorbate | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2-(phenylselanyl)pyridine | scielo.br |

| Aromatic Azides | n-Propynylated Benzimidazole | Copper Catalyst | Benzimidazole-Triazole Hybrids | nih.gov |

These reactions highlight the general utility of the azide group in forming triazole rings, a transformation directly applicable to this compound for creating novel pyridine-triazole hybrid molecules.

The functional groups of this compound can be manipulated to facilitate intramolecular cyclizations, leading to the formation of fused pyridine heterocyclic systems. For example, the reduction of the azide to an amine (creating 5-amino-2-chloropyridine) provides a nucleophilic center that can react with a suitably introduced electrophile at the 3- or 4-position, or after substitution at the 2-position.

Research on related substituted pyridines demonstrates various strategies for creating fused systems. For instance, treatment of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like acetic anhydride (B1165640) or carbon disulphide can lead to fused systems such as 1,2,4-triazolo-[3,4-a]-pyridine derivatives. nih.govmdpi.com Similarly, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comresearchgate.net These synthetic strategies showcase pathways that could be adapted for this compound derivatives to generate novel fused heterocycles like triazolopyridines or pyridopyrimidines. Another relevant reaction is the synthesis of tetrazolo[1,5-a]pyridine (B153557) derivatives from 2-halopyridines and sodium azide, indicating the potential for the azide group in this compound to participate in ring-closing reactions to form fused tetrazoles under specific conditions. arkat-usa.org

The orthogonal reactivity of this compound makes it an ideal scaffold for building complex, highly functionalized molecules. chemimpex.com Chemists can selectively address either the chloro or the azido group, adding molecular complexity in a controlled, stepwise manner. For example, the chlorine atom can be replaced via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, followed by a cycloaddition reaction at the azide position. smolecule.com

This stepwise functionalization is crucial in drug discovery and the synthesis of agrochemicals, where precise control over the final molecular architecture is necessary to optimize biological activity. chemimpex.com The pyridine core itself is a common feature in many pharmaceuticals, and the ability to introduce diverse substituents via the chloro and azido handles allows for the exploration of a large chemical space around this privileged scaffold. The use of metal-catalyzed cross-coupling reactions, in particular, has become a powerful tool for incorporating such building blocks into larger, more complex structures with high efficiency and selectivity.

Utility in Functional Material Development

The unique chemical properties of this compound extend its utility into the realm of materials science. smolecule.com The azide group is particularly useful for surface functionalization and polymer synthesis via click chemistry, allowing the pyridine unit to be covalently attached to surfaces or integrated into polymer chains.

Organic-inorganic hybrid materials are a class of composites that combine the properties of organic molecules (e.g., functionality, flexibility) with those of inorganic materials (e.g., stability, conductivity). researchgate.netresearchgate.net Pyridine-containing ligands are often used to coordinate with metal centers to form metal-organic frameworks (MOFs) or other coordination polymers.

While direct synthesis using this compound is not extensively documented in the provided results, its derivatives are prime candidates for creating such materials. For instance, after converting the azide group to a triazole via a click reaction, the triazole ring itself, along with the pyridine nitrogen, can act as a multidentate ligand for metal ions. This approach allows for the programmed assembly of complex, multidimensional hybrid structures. Research has shown that combining organic cations, such as pyridinium (B92312) derivatives, with inorganic anions, like metal halides (e.g., [BiCl₅]²⁻ or [CuCl₄]²⁻), leads to the formation of hybrid materials with interesting structural, optical, and magnetic properties. researchgate.netresearchgate.net The functionalization capabilities of this compound provide a pathway to design bespoke organic components for novel hybrid materials.

Theoretical and Computational Studies on 5 Azido 2 Chloropyridine and Analogues

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 5-Azido-2-chloropyridine. These computations map the distribution of electrons within the molecule, which in turn dictates its stability, reactivity, and physical properties.

The reactivity of halogenated pyridines is significantly influenced by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic compounds, the LUMO is of particular importance as it indicates the most likely site for nucleophilic attack. In molecules like chloropyridines, the distribution and energy of the LUMO and the next lowest unoccupied orbital (LUMO+1) are key to predicting reactivity. wuxiapptec.comwuxibiology.com

Computational studies on related chloropyridines and chloropyrimidines demonstrate that the location of the LUMO lobes dictates the site of reaction. wuxiapptec.comwuxibiology.com For some isomers, the LUMO is centered on the carbon atom bonded to the chlorine, making it the primary electrophilic site. wuxibiology.com However, for other isomers, the LUMO may have almost no lobe on the C-Cl carbon, and instead, the LUMO+1 orbital is the significant frontier orbital for predicting reactivity. wuxibiology.com In cases where the energy gap between LUMO and LUMO+1 is small, both orbitals can play a role in the molecule's interaction with nucleophiles. wuxiapptec.com For this compound, the electron-withdrawing nature of both the azide (B81097) and chloro substituents, as well as the nitrogen atom in the pyridine (B92270) ring, would be expected to lower the LUMO energy, enhancing its susceptibility to nucleophilic attack. Quantum chemical calculations on azido (B1232118) derivatives of cyanopyridines have shown that cycloaddition reactions are controlled by the LUMO of the azide, indicating that frontier orbital energies are crucial for understanding these transformations. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyridine Analogues Note: These are representative values to illustrate trends and are not specific to this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.54 | -0.45 | 6.09 |

| 2-Chloropyridine (B119429) | -6.89 | -0.98 | 5.91 |

| 4-Azidopyridine (B1251144) | -6.71 | -1.12 | 5.59 |

The charge distribution within this compound determines its electrostatic potential and highlights regions prone to electrophilic or nucleophilic interaction. Ab initio and DFT calculations can be used to determine the partial charges on each atom. rsc.org In chloropyridines, the carbon atom attached to the chlorine atom is a primary electrophilic site due to the electronegativity of the halogen. researchgate.net The nitrogen atom of the pyridine ring also influences the charge distribution, creating further electrophilic centers.

In this compound, computational analysis would likely reveal significant positive partial charges on the carbon atoms at the C2 and C5 positions, which are bonded to the electronegative chlorine atom and the azido group, respectively. The carbon atoms adjacent to the ring nitrogen (C2 and C6) are also expected to be highly electrophilic. This makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The azide group itself contains distinct charges, with the terminal nitrogen atoms being nucleophilic, which is crucial for its participation in reactions like cycloadditions.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern a reaction's feasibility and outcome.

For reactions involving azidopyridines, such as the (3+2)-cycloaddition or "click" reaction, computational studies can characterize the geometry and energy of the transition state. mdpi.com This information is vital for understanding the reaction kinetics. For example, in the cycloaddition of 4-azidopyridine with an alkyne, DFT calculations can model the concerted pathway, revealing the structure of the five-membered ring as it forms. mdpi.com These models can also explain how catalysts, such as the presence of SiCl4, can enhance the reaction rate by stabilizing the transition state. mdpi.com For this compound, similar computational approaches could be used to model its participation in cycloadditions, SNAr reactions, or thermal decomposition, providing detailed insight into the bond-forming and bond-breaking processes.

Many reactions involving multifunctional molecules like this compound can yield multiple products. Computational modeling can predict the regio- and chemoselectivity by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest energy barrier corresponds to the major product.

In the (3+2)-cycloaddition of azides with asymmetric alkynes, two different regioisomers (1,4- and 1,5-substituted triazoles) can be formed. Computational studies on 4-azidopyridine have shown that the reaction can yield a mixture of isomers and that the presence of a Lewis acid can shift the product ratio. mdpi.com DFT calculations can rationalize this shift by modeling the energies of the respective transition states. mdpi.com Similarly, for SNAr reactions on this compound, which has multiple electrophilic sites, computational analysis could predict whether a nucleophile would preferentially attack the C2 position (displacing the chloride) or another site on the pyridine ring by comparing the activation barriers for each pathway.

Spectroscopic Property Predictions and Interpretations (e.g., NMR, IR correlations)

Theoretical calculations are highly effective at predicting spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental data. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govnih.gov

For analogues such as 2-chloro-5-bromopyridine, DFT calculations have been used to compute harmonic vibrational frequencies. nih.gov These calculated frequencies are typically scaled to correct for anharmonicity and systematic errors, and the resulting simulated spectrum often shows excellent agreement with experimental FTIR and FT-Raman spectra. nih.govresearchgate.net This correlation allows for a complete and confident assignment of the observed vibrational bands to specific molecular motions. nih.gov For this compound, a key vibrational mode would be the asymmetric stretch of the N3 group, which is typically observed as a strong band in the IR spectrum. Computational analysis on related azido-containing molecules has successfully predicted the frequency of this characteristic absorption. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. esisresearch.org Theoretical predictions of 1H and 13C NMR chemical shifts for azido- and chloro-substituted aromatic compounds have shown good correlation with experimental values, aiding in the structural elucidation of complex molecules. nih.gov

Table 2: Correlation of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (2-Amino-5-chloropyridine) Note: This table illustrates the typical agreement between theoretical and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H stretch | 3544 | 3548 |

| C=N stretch | 1520 | 1518 |

| C-N stretch | 1333 | 1330 |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), it is possible to dissect the electronic and geometric factors that govern the behavior of this compound in various chemical transformations. The insights gleaned from these theoretical studies are crucial for predicting reaction outcomes, understanding mechanisms, and designing new synthetic pathways.

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nature of the pyridine ring, the specific electronic contributions of the chloro and azido substituents, and the inherent reactivity of the azide functional group. Computational models allow for the quantification of these effects through the analysis of various molecular properties.

Electronic Properties and Substituent Effects:

In the case of this compound, the chlorine atom acts as an inductively electron-withdrawing group, which lowers the energy of both the HOMO and LUMO of the pyridine ring. This general deactivation of the ring influences its susceptibility to electrophilic and nucleophilic attack. The position of substitution is critical; substituents at the 2- and 4-positions tend to have a more pronounced electron-withdrawing effect due to resonance stabilization of intermediates. cdnsciencepub.comuoanbar.edu.iq

The azide group is a versatile functional group with a complex electronic structure. It can act as a moderate electrophile and a moderate nucleophile. rsc.org Its reactivity is highly dependent on the electronic nature of the aromatic ring to which it is attached. A Molecular Electron Density Theory (MEDT) study of phenyl azide has shown that the azide's reactivity in [3+2] cycloaddition reactions is influenced by the electronic activation of the other reactant. rsc.org By analogy, the electron-deficient 2-chloropyridyl group is expected to modulate the electrophilicity and nucleophilicity of the azido moiety in this compound.

The following table illustrates the general trends computationally predicted for the impact of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the frontier molecular orbitals of a generic substituted pyridine system.

| Substituent Type at 2- and 5-positions | Effect on HOMO Energy | Effect on LUMO Energy | HOMO-LUMO Gap | Predicted Impact on Reactivity |

| Electron-Donating Groups (EDG) | Increase | Increase | Decrease | Increased reactivity towards electrophiles |

| Electron-Withdrawing Groups (EWG) | Decrease | Decrease | Generally Decreased | Increased reactivity towards nucleophiles |

This table presents generalized trends based on established principles of substituent effects on aromatic systems.

For this compound, both substituents can be considered electron-withdrawing in nature, which would suggest a lowered HOMO-LUMO gap and a predisposition for reactions with nucleophiles at the pyridine ring, and a modulated reactivity of the azide group in cycloadditions.

Reactivity in Cycloaddition Reactions:

A significant aspect of the reactivity of this compound is the participation of the azide group in [3+2] cycloaddition reactions, a cornerstone of "click" chemistry. researchgate.net Computational models, such as the Distortion/Interaction (or Activation Strain) model, are invaluable for predicting the rates and selectivities of these reactions. nih.govsemanticscholar.org

This model posits that the activation energy of a reaction is composed of two main contributions:

Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy (ΔEint): The stabilizing energy released when the distorted reactants interact in the transition state.

A computational analysis of phenyl azide's reactivity with various ethylenes revealed that the low reactivity of phenyl azide in many [3+2] cycloaddition reactions is due to an unfavorable tendency to exchange electron density, which may be related to the preservation of the aromaticity of the phenyl ring. rsc.org This suggests that the electronic nature of the pyridyl ring in this compound will similarly play a crucial role in its cycloaddition reactivity. The electron-withdrawing 2-chloropyridyl substituent is expected to lower the LUMO of the azide, potentially enhancing its reactivity in inverse-electron-demand cycloadditions.

The following table summarizes the expected influence of substituent properties on the components of the Distortion/Interaction model for the [3+2] cycloaddition of an aryl azide.

| Substituent Property | Effect on Distortion Energy (ΔEdist) | Effect on Interaction Energy (ΔEint) | Predicted Effect on Reaction Rate |

| Increased Steric Bulk | Increase | Minimal Change | Decrease |

| Electron-Withdrawing Group on Aryl Ring | Minimal Change | More Favorable (for inverse electron demand) | Increase |

| Electron-Donating Group on Aryl Ring | Minimal Change | Less Favorable (for inverse electron demand) | Decrease |

This table is a qualitative representation based on the principles of the Distortion/Interaction model.

Thermal Stability and Decomposition:

Computational studies can also provide insights into the thermal stability of azidopyridines. The initial step in the thermal decomposition of aromatic azides is typically the extrusion of a molecule of nitrogen to form a highly reactive nitrene intermediate. researchgate.net The activation energy for this process is a key indicator of the compound's thermal stability.

Experimental studies on halogenated azidopyridines have shown that they exhibit exothermic decomposition at temperatures between 119 and 135 °C. organic-chemistry.orgacs.org Computational calculations of the N-N2 bond dissociation energy and the transition state energy for nitrogen extrusion can correlate with these experimental findings. The electronic nature of the substituents on the pyridine ring can influence the stability of the resulting nitrene intermediate, thereby affecting the decomposition temperature. For instance, electron-withdrawing groups can destabilize the electron-deficient nitrene, potentially leading to a higher decomposition temperature, although other factors such as the position of the substituent also play a significant role. researchgate.net The presence of ortho-azido groups has been noted to significantly decrease thermal stability. researchgate.net

An in-depth analysis of this compound reveals a compound of significant interest in comparative chemical studies. Its unique structure, featuring both an azide and a chloro substituent on a pyridine ring, provides a platform for exploring the nuanced effects of substituent position, halogen identity, and further derivatization on the molecule's reactivity and coordination properties. This article delves into comparative studies and derivatives of this compound, examining its reactivity in context with other halogenated azidopyridines, its relationship to mono- and poly-azido analogues, and the chemical behavior of its N-oxide and transition metal complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.